molecular formula C14H10BrNO2S B3041915 4-Bromo-1-(phenylsulfonyl)-1H-indole CAS No. 412048-77-2

4-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No. B3041915
CAS RN: 412048-77-2
M. Wt: 336.21 g/mol
InChI Key: HCVHHKPCZJWQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(phenylsulfonyl)-1H-indole is a chemical compound with the molecular formula C13H9BrN2O2S . It has a molecular weight of 337.2 and is typically stored in a refrigerator . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-1-(phenylsulfonyl)-1H-indole is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11 (12)9-15-16 (13)19 (17,18)10-5-2-1-3-6-10/h1-9H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-1-(phenylsulfonyl)-1H-indole is a solid at room temperature . It has a molecular weight of 337.2 . The compound’s InChI code is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11 (12)9-15-16 (13)19 (17,18)10-5-2-1-3-6-10/h1-9H , which provides a detailed description of its molecular structure.

Scientific Research Applications

1. Synthesis and Functionalization

A study by Moriyama et al. (2015) highlights the regioselective C(sp(2))-H dual functionalization of indoles, crucial for developing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions. This process is significant for the synthesis of various indole derivatives, including 4-Bromo-1-(phenylsulfonyl)-1H-indole (Moriyama, Ishida, & Togo, 2015).

2. Heterocycle Formation

Gribble et al. (2002) described the efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, a class of fused heterocycles, from indole. This synthesis involves a sequence of reactions starting from indole-3-carbaldehyde, highlighting the versatility of indole derivatives in forming complex heterocyclic structures (Gribble, Jiang, & Liu, 2002).

3. Crystal Structure Analysis

Mannes et al. (2017) synthesized and analyzed the crystal structures of derivatives of 1-(phenylsulfonyl)indole. Their work includes density functional theory (DFT) calculations and molecular orbital calculations, contributing to the understanding of the electronic and structural properties of these compounds (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

4. Reactivity with Organometallics

Research by Gribble et al. (2010) explores how bis(phenylsulfonyl)-1H-indole, an electron-deficient indole, undergoes nucleophilic attack at specific positions. This study contributes to understanding the reactivity of indole cores with different nucleophiles, including organocuprates (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010).

5. Synthesis of Indole Derivatives

Fuji et al. (1992) developed an effective method for synthesizing 4-substituted indole derivatives, highlighting the role of 1-(phenylsulfonyl)indole in the synthesis of various indole alkaloids and other significant compounds (Fuji, Muratake, & Matsume, 1992).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(benzenesulfonyl)-4-bromoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVHHKPCZJWQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(phenylsulfonyl)-1H-indole

Synthesis routes and methods I

Procedure details

4-Bromo-1-(benzenesulfonyl)-1H-indole was prepared from 4-bromoindole and phenylsulfonyl chloride according to Method 4 to afford 3.1 g (91%) of a light purple solid: 1HNMR (CDCl3) δ 7.94 (d, J=8 Hz, 1H), 7.89–7.84 (m, 2H), 7.62 (d, 4 Hz, 1H), 7.57–7.51 (m, 1H), 7.46–7.37 (m, 3H), 7.19–7.13 (m, 1H), 6.72 (dd, J=1, 4 Hz, 1H); MS (ESI) 419.9+421.9 (M+H)+; Purity (HPLC) >95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromoindole (1.00 g, 5.10 mmol) in DMF (50 mL) at ambient temperature was added sodium hydride (220 mg of a 60% dispersion in mineral oil, 5.50 mmol). The reaction mixture was stirred for 5 min, then benzenesulfonyl chloride (901 mg, 5.10 mmol) was added and stirring was continued for 15 min. The reaction was quenched with saturated aqueous NaHCO3 (50 mL) and extracted with CHCl3 (2×75 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 90:10, to give the title compound. MS: m/z=336 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
901 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydride (2.8 g, 60%, 70.4 mmol) was washed with heptane to remove the mineral oil prior reaction. The sodium hydride was mixed with THF (250 mL) and cooled on an ice bath before 4-bromoindole (4.6 g, 23.5 mmol) was added. The reaction mixture was stirred for 15 minutes before benzenesulfonyl chloride (6.22 g, 35.2 mmol) was added. The reaction mixture was stirred at RT ON. Ice and water was added followed by EtOAc. The phases were separated and the aqueous phase was extracted with EtOAc twice. The combined organic phases were dried (MgSO4) before the solvent was evaporated. The obtained crude product was pure enough to be used in the next step. Got 8.52 g of an oil which solidified on standing, yield 100%. MS (ESI+) for C14H10BrNO2S m/z 336 (M+H)+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
6.22 g
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
8.52 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(phenylsulfonyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(phenylsulfonyl)-1H-indole
Reactant of Route 3
4-Bromo-1-(phenylsulfonyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-(phenylsulfonyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-(phenylsulfonyl)-1H-indole
Reactant of Route 6
4-Bromo-1-(phenylsulfonyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.